molecular formula C12H12F2N2O2 B2822619 6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 2175979-21-0

6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2822619
CAS No.: 2175979-21-0
M. Wt: 254.237
InChI Key: VVFXJPSFESYLCK-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This particular compound features fluorine atoms at the 6 and 7 positions, an isopropyl group at the 3 position, and a methyl group at the 1 position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors. One common method includes:

    Nitration and Reduction: Starting with a suitable aromatic precursor, nitration followed by reduction can introduce amino groups at desired positions.

    Cyclization: The amino groups can then undergo cyclization with appropriate reagents to form the quinazoline core.

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Alkylation: The isopropyl and methyl groups are introduced through alkylation reactions using alkyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino or thio-substituted quinazolines.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine:

    Anticancer Agents: Quinazoline derivatives are often explored for their anticancer properties, and this compound could be a candidate for further investigation.

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its fluorinated structure.

Industry:

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity towards these targets, while the quinazoline core can interact with various biological pathways.

Comparison with Similar Compounds

    6,7-Difluoroquinazoline: Lacks the isopropyl and methyl groups, potentially altering its biological activity.

    3-Isopropylquinazoline: Does not have fluorine atoms, which can affect its chemical reactivity and biological properties.

    1-Methylquinazoline: Similar core structure but without the additional substituents, leading to different applications.

Uniqueness: 6,7-Difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the combination of fluorine atoms, isopropyl, and methyl groups, which collectively contribute to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6,7-difluoro-1-methyl-3-propan-2-ylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-6(2)16-11(17)7-4-8(13)9(14)5-10(7)15(3)12(16)18/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFXJPSFESYLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC(=C(C=C2N(C1=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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